N-(3-methylphenyl)-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(3-METHYLPHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE: is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound, and a carboxamide group attached to a phenyl ring The presence of the 3-methylphenyl group further adds to its distinctiveness
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-METHYLPHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride, followed by cyclization to form the quinoline core. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow microreactor systems to optimize reaction kinetics and improve efficiency. This method allows for better control over reaction parameters and can lead to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions: N-(3-METHYLPHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline core into tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Chemistry: In chemistry, N-(3-METHYLPHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications .
Medicine: In medicine, N-(3-METHYLPHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an antimicrobial and anticancer agent .
Industry: In industrial applications, this compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent electron-transport properties .
Mechanism of Action
The mechanism of action of N-(3-METHYLPHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer research, it interferes with cellular pathways involved in cell proliferation and apoptosis, thereby inhibiting tumor growth .
Comparison with Similar Compounds
N-(3-Methylphenyl)acetamide: This compound shares the 3-methylphenyl group but lacks the quinoline core, making it less complex and with different chemical properties.
N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine: This compound has a similar phenyl structure but differs in its application and chemical behavior.
Uniqueness: N-(3-METHYLPHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE stands out due to its quinoline core, which imparts unique electronic and photophysical properties. This makes it particularly valuable in optoelectronic applications and as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C23H18N2O |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H18N2O/c1-16-8-7-11-18(14-16)24-23(26)20-15-22(17-9-3-2-4-10-17)25-21-13-6-5-12-19(20)21/h2-15H,1H3,(H,24,26) |
InChI Key |
AMGBBESZEJMYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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